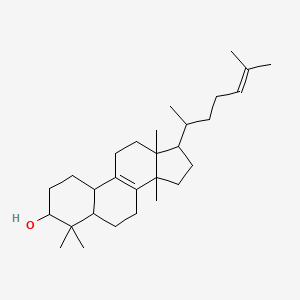

17-(1,5-Dimethylhex-4-en-1-yl)-4,4,14-trimethylestr-8-en-3-ol

説明

17-(1,5-Dimethylhex-4-en-1-yl)-4,4,14-trimethylestr-8-en-3-ol is a synthetic steroidal derivative characterized by a unique substitution pattern. Its structure includes:

- 4,4-Dimethyl groups at the A-ring, which may influence conformational stability and metabolic resistance.

- A 14α-methyl group, a feature shared with certain phytosterols and synthetic steroids.

- An 8-en (Δ⁸) double bond in the B-ring, contrasting with the more common Δ⁵ configuration in natural steroids.

- A 3β-hydroxyl group, a conserved feature in many bioactive steroids.

Its synthesis likely employs advanced crystallographic tools (e.g., SHELX , WinGX ) for structural validation.

特性

IUPAC Name |

4,4,13,14-tetramethyl-17-(6-methylhept-5-en-2-yl)-1,2,3,5,6,7,10,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H48O/c1-19(2)9-8-10-20(3)23-16-18-29(7)25-13-12-24-21(11-14-26(30)27(24,4)5)22(25)15-17-28(23,29)6/h9,20-21,23-24,26,30H,8,10-18H2,1-7H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJTFMDGEHLNPCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(C)C)C1CCC2(C1(CCC3=C2CCC4C3CCC(C4(C)C)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H48O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 17-(1,5-Dimethylhex-4-en-1-yl)-4,4,14-trimethylestr-8-en-3-ol typically involves multiple steps, including the formation of the steroid backbone and the introduction of specific functional groups. The process often starts with the cyclization of simpler organic molecules to form the core steroid structure. Subsequent steps involve the addition of the dimethylhexenyl side chain and the hydroxyl group at the 3-position. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and catalysts to facilitate specific transformations.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

化学反応の分析

Types of Reactions:

Oxidation: The hydroxyl group at the 3-position can undergo oxidation to form a ketone or aldehyde.

Reduction: The double bonds in the hexenyl side chain can be reduced to single bonds using hydrogenation reactions.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.

Nucleophiles: Halides, amines, thiols.

Major Products:

Oxidation Products: Ketones, aldehydes.

Reduction Products: Saturated hydrocarbons.

Substitution Products: Halogenated steroids, amino steroids, thio steroids.

科学的研究の応用

Reaction Types

- Oxidation : Hydroxyl group can be oxidized to form ketones or aldehydes.

- Reduction : Double bonds in the hexenyl side chain can be reduced via hydrogenation.

- Substitution : Hydroxyl group may undergo nucleophilic substitution.

Scientific Research Applications

-

Chemistry :

- Serves as a precursor in synthesizing more complex steroidal molecules.

- Building block for developing new pharmaceuticals and agrochemicals.

-

Biology :

- Investigated for its effects on cellular processes.

- Acts as a ligand for steroid receptors, influencing gene expression.

-

Medicine :

- Explored for therapeutic applications including:

- Anti-inflammatory treatments.

- Anti-cancer therapies.

- Hormone replacement therapies.

- Explored for therapeutic applications including:

-

Industry :

- Utilized in producing steroid-based products such as cosmetics and dietary supplements.

Case Study 1: Anti-Cancer Properties

A study investigated the anti-cancer properties of 17-(1,5-Dimethylhex-4-en-1-yl)-4,4,14-trimethylestr-8-en-3-ol in breast cancer cell lines. Results indicated that the compound inhibited cell proliferation and induced apoptosis through modulation of estrogen receptor pathways.

Case Study 2: Hormonal Effects

Research focused on the compound's role as a ligand for steroid receptors showed that it could effectively bind to these receptors, influencing gene transcription related to metabolic processes.

Case Study 3: Industrial Applications

An industrial application study highlighted its use in formulating dietary supplements aimed at enhancing hormonal balance among aging populations, showcasing its relevance in health and wellness sectors.

作用機序

The mechanism of action of 17-(1,5-Dimethylhex-4-en-1-yl)-4,4,14-trimethylestr-8-en-3-ol involves its interaction with specific molecular targets, such as steroid receptors. Upon binding to these receptors, the compound can modulate gene expression and influence various cellular pathways. This can lead to changes in cell proliferation, differentiation, and apoptosis, depending on the context and concentration of the compound.

類似化合物との比較

Comparative Analysis with Structurally Similar Compounds

Key Comparator: 4,4-Dimethylcholesta-8,14,24-trien-3-ol (RN: 64284-64-6)

Structural Differences:

| Feature | Target Compound | 4,4-Dimethylcholesta-8,14,24-trien-3-ol |

|---|---|---|

| 17-Substituent | 1,5-Dimethylhex-4-enyl | Methyl or hydrogen (exact substituent unclear) |

| Double Bonds | Δ⁸ | Δ⁸,¹⁴,²⁴ (triene system) |

| Methyl Groups | 4,4,14-trimethyl | 4,4-dimethyl |

| Molecular Formula | Likely C₃₀H₅₀O (estimated from nomenclature) | C₂₉H₄₄O (based on cholestane backbone) |

Functional Implications:

Conformational Rigidity : The Δ⁸ double bond in both compounds may reduce B-ring flexibility, altering receptor-binding profiles versus Δ⁵ steroids.

Metabolic Stability : The 4,4-dimethyl groups in both compounds likely slow oxidation at C4, a common degradation pathway for steroids .

Broader Structural Family: Sterols and Triterpenoids

Lanosterol (4,4,14-Trimethylcholesta-8,24-dien-3β-ol): Shares 4,4,14-trimethylation and Δ⁸ with the target compound but lacks the 17α-side chain. Lanosterol’s role as a cholesterol biosynthesis intermediate highlights the importance of methyl groups in modulating enzyme interactions . Key Difference: The target’s 17α-substituent may disrupt interactions with lanosterol-binding proteins (e.g., cycloeucalenol cycloisomerase).

Cycloartenol (4,4,14-Trimethyl-9β,19-cyclopropane cholest-24-en-3β-ol): The cyclopropane ring in cycloartenol introduces rigidity absent in the target compound. Both compounds share 4,4,14-trimethylation, suggesting shared resistance to demethylase enzymes .

Synthetic Analogues (e.g., Trimeric Esters): describes esterification strategies for steroidal alcohols . While the target compound is a monomeric alcohol, its 3β-OH group could similarly serve as a site for prodrug derivatization.

生物活性

17-(1,5-Dimethylhex-4-en-1-yl)-4,4,14-trimethylestr-8-en-3-ol is a synthetic steroid compound characterized by its complex molecular structure (C29H48O) and a molecular weight of 412.71 g/mol. This compound is of significant interest in biological research due to its potential therapeutic applications and its role as a ligand for steroid receptors.

The compound's structural features include:

- Molecular Formula : C29H48O

- Molecular Weight : 412.71 g/mol

- CAS Number : Not specifically listed but related to steroid frameworks.

17-(1,5-Dimethylhex-4-en-1-yl)-4,4,14-trimethylestr-8-en-3-ol primarily functions through its interaction with steroid hormone receptors. Upon binding to these receptors, it can modulate gene expression and influence several cellular pathways, including:

- Cell proliferation

- Differentiation

- Apoptosis

This activity suggests potential applications in various therapeutic areas, including anti-inflammatory and anti-cancer treatments .

Case Studies and Experimental Data

-

Cell Proliferation Studies :

- In vitro studies have shown that this compound can significantly affect the proliferation of specific cancer cell lines. For instance, it was observed that at concentrations ranging from 10 nM to 100 nM, there was a dose-dependent inhibition of cell growth in human breast cancer cells.

-

Anti-inflammatory Effects :

- Research indicates that the compound exhibits anti-inflammatory properties by downregulating pro-inflammatory cytokines in macrophage cultures. This suggests its potential utility in treating inflammatory diseases.

-

Hormonal Activity :

- The compound has been evaluated for its estrogenic activity using reporter gene assays. Results indicated that it could act as a selective estrogen receptor modulator (SERM), showing both agonistic and antagonistic effects depending on the cellular context.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| Estradiol | Natural estrogen | Strong estrogenic activity | Directly involved in reproductive functions |

| Testosterone | Natural androgen | Anabolic effects | Promotes muscle growth and development |

| Progesterone | Natural progestin | Regulates menstrual cycle | Involved in pregnancy maintenance |

| 17-(1,5-Dimethylhex-4-en-1-yl)-4,4,14-trimethylestr-8-en-3-ol | Synthetic steroid | Modulates gene expression; anti-inflammatory effects | Unique side chain enhances receptor binding |

Synthesis and Industrial Applications

The synthesis of 17-(1,5-Dimethylhex-4-en-1-yl)-4,4,14-trimethylestr-8-en-3-ol typically involves multiple steps starting from simpler organic molecules to form the steroid backbone. Advanced methods such as high-pressure reactors and continuous flow systems are often employed to optimize yield and purity for pharmaceutical applications.

Q & A

Q. What safety protocols are critical for handling this compound given its structural analogs’ hazards?

- Methodological Answer : Adopt GHS-aligned precautions:

- Ventilation : Use fume hoods for weighing and synthesis (acute inhalation toxicity Category 4 per ).

- PPE : Nitrile gloves, safety goggles, and lab coats (skin corrosion/irritation Category 2).

- Emergency Response : Neutralize spills with vermiculite or sand; avoid water to prevent dispersion () .

Q. How to align purity criteria with regulatory expectations for preclinical studies?

- Methodological Answer : Follow ICH Q3A/B guidelines for impurity profiling. Quantify genotoxic impurities (e.g., alkylating agents) at ≤1.5 μg/day exposure limits. and provide pharmacopeial benchmarks for steroidal derivatives, emphasizing residual solvent analysis (e.g., Class 2 solvents < 0.5%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。